3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate
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Overview
Description
3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate is a complex organic compound that features a unique combination of functional groups, including a tetrahydropyran ring, a cyclohexyl group, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved using molecular iodine as a catalyst under solvent-free conditions at ambient temperature . The cyclohexyl group can be introduced via a Grignard reaction, followed by the formation of the phenylcarbamate moiety through a carbamation reaction using phenyl isocyanate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenylcarbamate moiety using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl methylcarbamate
- 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl ethylcarbamate
Uniqueness
3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)cyclohexyl phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydropyran ring and phenylcarbamate moiety make it particularly interesting for medicinal chemistry applications, as these structures can interact with biological targets in unique ways.
Properties
IUPAC Name |
[3-[(4-phenyloxane-4-carbonyl)amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c28-23(25(14-16-30-17-15-25)19-8-3-1-4-9-19)26-21-12-7-13-22(18-21)31-24(29)27-20-10-5-2-6-11-20/h1-6,8-11,21-22H,7,12-18H2,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMUMOUTKBGOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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